1,2,2-trimethylpiperidin-4-one hydrochloride
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Overview
Description
1,2,2-trimethylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C8H16ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role as building blocks in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-trimethylpiperidin-4-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or an amine in the presence of a dehydrating agent. This reaction forms the piperidine ring, which is then further modified to introduce the trimethyl and ketone functionalities .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow reactions and the use of catalysts can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2,2-trimethylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of 1,2,2-trimethylpiperidin-4-one.
Reduction: 1,2,2-trimethylpiperidin-4-ol.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1,2,2-trimethylpiperidin-4-one hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,2-trimethylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,2,5-trimethylpiperidin-4-one: Another piperidine derivative with similar structural features but different substitution patterns.
1,2,5-trimethylpiperidin-4-ol: A related compound with a hydroxyl group instead of a ketone
Uniqueness
1,2,2-trimethylpiperidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and pharmaceuticals .
Properties
CAS No. |
2044772-87-2 |
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Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
1,2,2-trimethylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(2)6-7(10)4-5-9(8)3;/h4-6H2,1-3H3;1H |
InChI Key |
FJYOOMRORXYLBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CCN1C)C.Cl |
Purity |
75 |
Origin of Product |
United States |
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